molecular formula C14H16F3NO6 B2415228 Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 1208811-38-4

Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Cat. No. B2415228
CAS RN: 1208811-38-4
M. Wt: 351.278
InChI Key: RXAULTRZEBMYSF-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, also known as BTMTP, is a synthetic compound that has seen a surge in popularity in recent years due to its unique properties and numerous applications in scientific research. BTMTP is a small molecule that is classified as a heterocyclic compound, meaning it contains a ring structure of atoms and at least one element other than carbon. This molecule has a wide array of uses in scientific research, from acting as a catalyst in organic synthesis to being used as a reagent in the study of organic processes.

Scientific Research Applications

  • Deoxofluorination Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride, a related compound, serves as an effective deoxofluorinating agent. It's used for the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This makes it a valuable reagent in organic synthesis (Lal, Pez, Pesaresi, & Prozonic, 1999).

  • Synthesis of Pyridine Derivatives : The synthesis of 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates is achieved by treating certain pyridine derivatives with phosphorus oxychloride. This process illustrates the compound's role in the formation of complex pyridine structures, which are significant in medicinal chemistry and material science (Kim, 1986).

  • Hydrogen-Bonded Dimerization : A study on Bis(2′-hydroxyethyl) 2,6-pyridinedicarboxylate, a structurally related compound, demonstrates its ability to form a pseudo-macrocycle through hydrogen bonding, resulting in a pseudo-crown ether-like structure. This is significant in understanding molecular interactions and designing new materials (Habata, Takeshita, Fukuda, Akabori, & Bradshaw, 2001).

  • Supramolecular Chemistry : The compound is instrumental in the design of layered crystalline materials using coordination chemistry and hydrogen bonds. It acts as a supramolecular building block to generate well-defined structures in the solid state, which has implications for crystal engineering and material science (MacDonald et al., 2000).

  • Coordination Chemistry : The compound plays a role in the coordination chemistry of nickel complexes, influencing the properties and reactivities of these complexes in various oxidation states. This is significant for applications in catalysis and material science (Reed et al., 2017).

properties

IUPAC Name

bis(2-methoxyethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO6/c1-21-3-5-23-12(19)10-7-9(14(15,16)17)8-11(18-10)13(20)24-6-4-22-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAULTRZEBMYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC(=CC(=N1)C(=O)OCCOC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

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